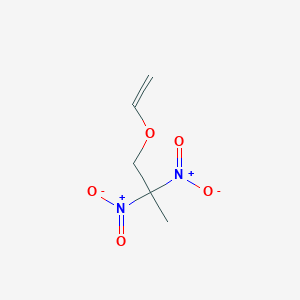
2,2-Dinitropropyl vinyl ether
Numéro de catalogue B8685301
Poids moléculaire: 176.13 g/mol
Clé InChI: LBTIMYPWSLVUMN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US04426540
Procedure details


A 50 ml single necked, round bottom flask was charged with 20 ml methylene chloride, 0.50 g (7.14 mmole) divinyl ether, 1.07 g (7.14 mmole) 2,2-dinitropropanol (VIII), and 0.1 g red mercuric oxide. The solution was stirred, using a Teflon coated magnetic bar while 100 μl trifluoroacetic acid was added. The reaction flask was then fitted with a water cooled reflux condenser and drying tube filled with Drierite desiccant. The reaction was stirred under reflux (~37° C.) for 16 hours. The methylene chloride solvent was removed in vacuo, leaving a slightly yellow, clear oil. The oil was taken up in 2 ml carbon tetrachloride and placed onto 7.8 g neutral alumina (pH 6.9) packed with carbon tetrachloride into a 15 ml "course" glass sintered funnel. The carbon tetrachloride was removed in vacuo, leaving 0.74 g of crude 2,2-dinitropropyl vinyl ether (IX) which was shown by nuclear resonance spectrometry to be 92 percent pure.



[Compound]
Name
mercuric oxide
Quantity
0.1 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
C(Cl)Cl.[CH:4](OC=C)=[CH2:5].[N+:9]([C:12]([N+:16]([O-:18])=[O:17])([CH3:15])[CH2:13][OH:14])([O-:11])=[O:10].FC(F)(F)C(O)=O>C(Cl)(Cl)(Cl)Cl.O>[CH:4]([O:14][CH2:13][C:12]([N+:16]([O-:18])=[O:17])([N+:9]([O-:11])=[O:10])[CH3:15])=[CH2:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)OC=C
|
|
Name
|
|
|
Quantity
|
1.07 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C(CO)(C)[N+](=O)[O-]
|
[Compound]
|
Name
|
mercuric oxide
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
100 μL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying tube
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
filled with Drierite desiccant
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux (~37° C.) for 16 hours
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The methylene chloride solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
leaving a slightly yellow, clear oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The carbon tetrachloride was removed in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=C)OCC(C)([N+](=O)[O-])[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.74 g | |
| YIELD: CALCULATEDPERCENTYIELD | 58.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
